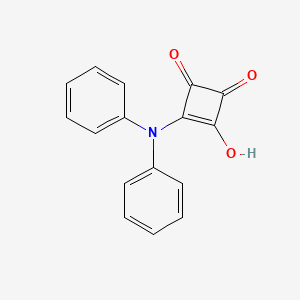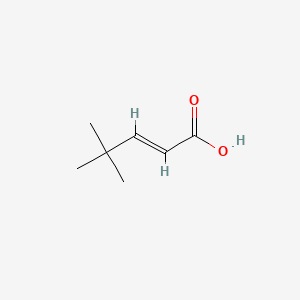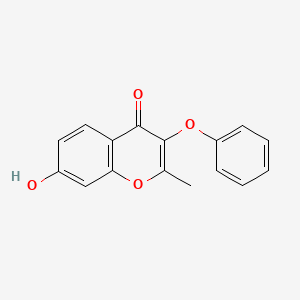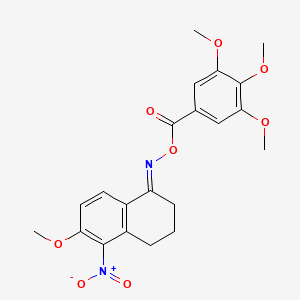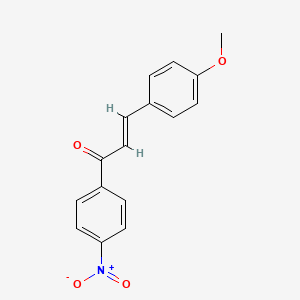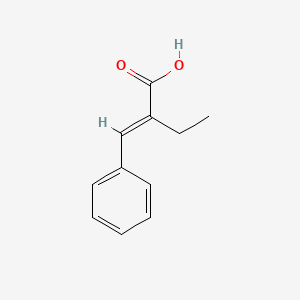
(2E)-2-(phenylmethylidene)butanoic acid
Overview
Description
Butanoic acid, also known as butyric acid, is an oily colorless liquid with the chemical formula C4H8O2 . It is a short-chain saturated fatty acid found in the form of esters in animal fats and plant oils . It was first discovered in rancid butter, which is why it’s also called butyric acid .
Synthesis Analysis
Butyric acid is industrially prepared by the oxidation of butyraldehyde . It can be isolated from aqueous solutions by saturation with salts such as calcium chloride .Molecular Structure Analysis
The molecular structure of butanoic acid consists of a four-carbon chain with a carboxyl group (COOH) at one end .Chemical Reactions Analysis
Butanoic acid reacts with sodium hydroxide to form the sodium salt of butanoic acid and carbon dioxide and water . It also forms acetic acid and ether when treated with water .Physical And Chemical Properties Analysis
Butanoic acid has a density of 960 kg/m³, a molecular weight of 88.11 g/mol, a boiling point of 163.5 °C, and a melting point of -7.9 °C . It has an unpleasant odor and is miscible in water and ethanol .Scientific Research Applications
Fabrication and Medicinal Applications
The compound plays a role in the synthesis of intermediates for anti-inflammatory and analgesic medications. For instance, it is involved in the fabrication of 4-phenyl-2-butanone, an important medium for medicine synthesis aimed at inflammation reduction and potentially in codeine synthesis through a series of reactions involving ethyl acetoacetate and benzyl chloride (Jiangli Zhang, 2005).
Solar Cell and Photovoltaic Applications
In the development of organic sensitizers for solar cells, derivatives of (2E)-2-(phenylmethylidene)butanoic acid have been explored for enhancing the efficiency of solar energy conversion. Novel organic sensitizers with this backbone have shown unprecedented incident photon to current conversion efficiency, demonstrating the compound's utility in renewable energy technologies (Sanghoon Kim et al., 2006).
Polymer Science and Material Engineering
This compound has also been studied for its potential in polymer science, particularly in the synthesis of polybenzoxazine, a class of thermosetting resins. Phloretic acid, a derivative, shows promise as a renewable alternative for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating a sustainable approach to material design with applications ranging from coatings to advanced composites (Acerina Trejo-Machin et al., 2017).
Microbial and Enzymatic Studies
Research has extended into the microbial production of chemicals, such as butanol, where derivatives of (2E)-2-(phenylmethylidene)butanoic acid could potentially be involved in metabolic pathways. Studies on the fermentative production of butanol by Clostridia highlight the ongoing exploration of bio-based chemical production, underscoring the broad applicability of this compound in biotechnological processes (S. Lee et al., 2008).
Organic Synthesis and Chemical Engineering
Further applications include its use in organic synthesis, where the compound serves as a precursor or intermediate in various chemical reactions. For instance, its derivatives have been utilized in the palladium-catalyzed decarboxylative coupling reactions, demonstrating its versatility in facilitating complex organic transformations (J. Moon et al., 2009).
Future Directions
properties
IUPAC Name |
(2E)-2-benzylidenebutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUETZBUVTWCCIZ-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC=CC=C1)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(phenylmethylidene)butanoic acid | |
CAS RN |
620-78-0, 26197-64-8 | |
| Record name | Alpha-ethylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-2-(phenylmethylidene)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

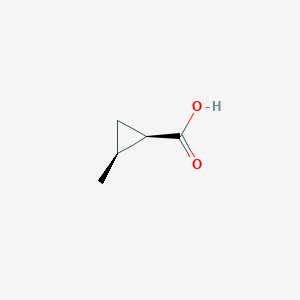
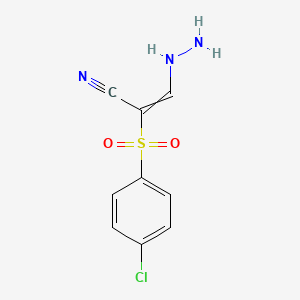
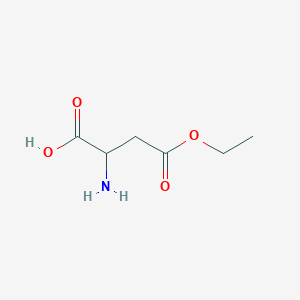
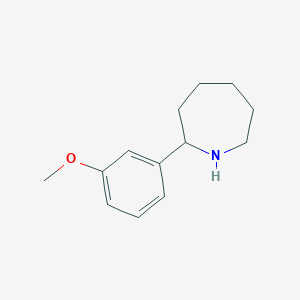
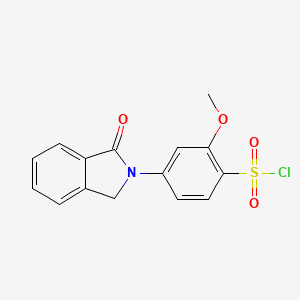
![2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole](/img/structure/B1623631.png)
![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)
![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)
